molecular formula C24H28N4O4S B11258177 2,4-dimethoxy-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

2,4-dimethoxy-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258177
M. Wt: 468.6 g/mol
InChI Key: AUNOYXYXDRXWEX-UHFFFAOYSA-N
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Description

2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyridazine ring, and a piperidine moiety

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

2,4-dimethoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O4S/c1-17-11-13-28(14-12-17)24-10-8-21(25-26-24)18-5-4-6-19(15-18)27-33(29,30)23-9-7-20(31-2)16-22(23)32-3/h4-10,15-17,27H,11-14H2,1-3H3

InChI Key

AUNOYXYXDRXWEX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process may include:

    Formation of the Benzene Sulfonamide Core: This can be achieved by reacting 2,4-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives.

    Attachment of the Piperidine Moiety: The piperidine group is often introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the pyridazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperidine and pyridazine moieties may enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.

    2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONYL CHLORIDE: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of 2,4-DIMETHOXY-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the sulfonamide and piperidine moieties enhances its potential as a therapeutic agent, providing a balance of hydrophilic and lipophilic characteristics that can improve its bioavailability and target specificity.

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